molecular formula C10H9BrO B058458 8-Bromo-2-tetralone CAS No. 117294-21-0

8-Bromo-2-tetralone

Cat. No.: B058458
CAS No.: 117294-21-0
M. Wt: 225.08 g/mol
InChI Key: RWEVGLMABSFMKW-UHFFFAOYSA-N
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Description

8-Bromo-2-tetralone (CAS: 117294-21-0) is a brominated tetralone derivative with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol. Its structure consists of a bicyclic tetralone system (a fused benzene and cyclohexanone ring) with a bromine substituent at the 8-position . Key physical properties include:

  • Density: 1.511 g/cm³
  • Boiling point: 331°C at 760 mmHg
  • Flash point: 117°C
  • Vapor pressure: 0.00016 mmHg at 25°C .

It is also employed in reactions with propargylamine to generate quinoline derivatives, demonstrating its versatility in heterocyclic chemistry .

Scientific Research Applications

Pharmaceutical Development

8-Bromo-2-tetralone serves as a crucial intermediate in synthesizing selective 5-HT6 receptor antagonists , which are being explored for their therapeutic effects on central nervous system disorders such as Parkinson's disease and depression. The compound's unique structure allows it to modulate serotonin pathways effectively, making it a valuable building block in drug discovery.

Case Study : Research indicates that derivatives synthesized from this compound exhibit promising antidepressant properties by interacting with serotonin receptors. These compounds may provide new treatment avenues for anxiety and mood disorders .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of tetralone derivatives, including this compound. Research shows that these compounds can inhibit macrophage activation and reduce pro-inflammatory cytokine production, suggesting their utility in treating inflammatory diseases .

Synthesis of Bioactive Compounds

This compound is also utilized in synthesizing various bioactive compounds that target different biological systems. Its structural similarity to other biologically active molecules allows for modifications that can enhance therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Positional Isomers and Structural Analogs

Positional Isomers: Bromine Substitution Effects

8-Bromo-2-tetralone belongs to a class of brominated tetralones, where the position of the bromine atom significantly influences physicochemical and reactive properties. Key isomers include:

5-Bromo-2-tetralone (CAS: 132095-53-5)

  • Shares the molecular formula C₁₀H₉BrO but differs in bromine placement at the 5-position.
  • Limited data on physical properties are available, but its structural similarity suggests comparable molecular weight and density to this compound.
  • Applications: Primarily used in research settings; specific synthetic pathways remain under investigation .

6-Bromo-2-tetralone (CAS: 4133-35-1)

  • Another positional isomer with bromine at the 6-position.
  • Like 5-Bromo-2-tetralone, it is utilized in chemical synthesis, though detailed reactivity studies are scarce .

Table 1: Physical Properties of Brominated Tetralones

Compound CAS Number Molecular Weight Density (g/cm³) Boiling Point (°C) Applications
This compound 117294-21-0 225.08 1.511 331 Pharmaceutical intermediates
5-Bromo-2-tetralone 132095-53-5 225.08 N/A N/A Research chemical
6-Bromo-2-tetralone 4133-35-1 225.08 N/A N/A Synthetic intermediate

Halogen-Substituted Analogs: Fluorinated Derivatives

6-Fluoro-2-tetralone (listed in ) replaces bromine with fluorine at the 6-position.

Functional Group Analogs: Chromanones and Quinoline Derivatives

  • 8-Bromo-3-Chromanone (): A structural analog with an oxygen atom in the cyclohexanone ring (chromanone system instead of tetralone). The altered ring system may reduce steric hindrance, affecting reaction kinetics.
  • 5,6-Dihydro-benzo[f]quinoline (): A heterocyclic derivative synthesized from this compound, highlighting its role in constructing nitrogen-containing aromatic systems.

Biological Activity

8-Bromo-2-tetralone, a brominated derivative of tetralone, has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an intermediate in the synthesis of selective 5-HT6 receptor antagonists. This compound is characterized by its unique structure, which contributes to its interactions within biological systems.

  • Molecular Formula : C10H9BrO
  • CAS Number : 117294-21-0
  • Appearance : Yellow crystalline solid

This compound primarily acts as an intermediate for synthesizing compounds that target the 5-HT6 receptor , which is implicated in various central nervous system disorders, including depression and Parkinson’s disease. The interaction with this receptor suggests a role in modulating neurotransmitter systems, particularly serotonin pathways, which are crucial for mood regulation and cognitive functions.

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

  • Neuropharmacological Effects :
    • It has been shown to exhibit antidepressant properties through its role in synthesizing selective 5-HT6 receptor antagonists.
    • Compounds derived from this compound have demonstrated potential in treating anxiety and depression by modulating serotonin levels.
  • Anti-inflammatory Properties :
    • Research indicates that tetralone derivatives can inhibit macrophage activation and reduce pro-inflammatory cytokine production (e.g., TNF-α, IL-6) through the inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity . This suggests a potential therapeutic avenue for inflammatory diseases.
  • Synthesis of Bioactive Compounds :
    • As a versatile building block, this compound is used to synthesize various biologically active compounds, including those with analgesic properties and potential applications in treating neurodegenerative diseases .

Study on MIF Inhibition

A study explored the effects of tetralone derivatives on MIF, revealing that certain derivatives significantly inhibited MIF's tautomeric functions and reduced inflammatory responses in macrophages. Notably, compounds (24) and (26) showed marked inhibition of reactive oxygen species (ROS) production and cytokine expression, highlighting their potential in managing systemic inflammation .

Synthesis of Abscisic Acid Analogues

Another investigation focused on the synthesis of tetralone analogues related to abscisic acid (ABA). These analogues exhibited greater biological activity than ABA itself in bioassays, suggesting that modifications to the tetralone structure can enhance efficacy in plant hormone applications .

Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologicalAntidepressant effects via 5-HT6 receptor antagonism
Anti-inflammatoryInhibition of macrophage activation and cytokine production
Synthesis ApplicationsUsed in creating analgesics and compounds for neurodegenerative diseases
Plant Hormonal ActivityEnhanced activity compared to natural ABA analogues

Properties

IUPAC Name

8-bromo-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEVGLMABSFMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399749
Record name 8-BROMO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117294-21-0
Record name 8-BROMO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-1,2,3,4-tetrahydronaphthalen-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Initially, 8-Bromo-2-tetralone was prepared by substituting 2-bromophenylacetylchloride in the procedure described in A. H. Horn, C. J. Grol, D. Dijkstra, A. H. Mulder, J. Med. Chem. 21, 825 (1978). Next, 8-bromo-2-tetralone (25 g, 111.1 mmol), S-(-)-alpha-methylbenzylamine (71.5 ml, 5 eq.), acetic acid (80 ml), 4 A molecular sieves (15 ml), THF (125 ml) and methanol (125 ml) were introduced into a flask and cooled to 0°. Sodium cyanoborohydride (15.1 g, 2 eq.) was added in portions over a 15 min period. The slurry was allowed to stir for 3 hr. The slurry was filtered and the solvent reduced to a syrup by evaporation in vacuo. The residue was partitioned between ether and 2N aqueous sodium hydroxide. The ether layer was washed with water (3×) and brine. After drying over anhydrous sodium sulfate the solvent was removed in vacuo. The viscous oil was placed on a flash silica gel column (5 cm×50 cm) and eluted with ethyl acetate/hexane (8%) to separate the higher Rf (+)-diastereomer (solidifies upon standing, 17g). The solvent was raised to 12% to elute the lower Rf (-)-diastereomer (an oil, 16g). In this manner the 8-bromo-N-[(S)-alpha-methylbenzyl]-2-aminotetralin was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
S-(-)-alpha-methylbenzylamine
Quantity
71.5 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

83.5 g of aluminum chloride (0.63 mmol) were introduced into 1.8 liters of methylene chloride at 0°-+5° C. 105 g (0.49 mole) of 2-bromophenyl-acetyl chloride (dissolved in 200 ml of methylene chloride) were added dropwise at 0°-+5° C. over 30 minutes. After stirring for 30 minutes at 0°-+5° C., 50 g of ethylene were passed in at such a rate that the reaction temperature did not exceed +10° C. The mixture was stirred for a further 2 hours at 20°-+25° C. The aluminum complex was decomposed by careful addition of 500 ml of ice water, the phases were separated, and the aqueous phase was extracted with 250 ml of methylene chloride. The title compound was obtained from the dried methylene chloride phase in a yield of 109 g as a yellow oil (content according to GC 97%) and employed without further purification.
Quantity
83.5 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Bromo-2-tetralone
8-Bromo-2-tetralone
8-Bromo-2-tetralone
8-Bromo-2-tetralone
8-Bromo-2-tetralone
8-Bromo-2-tetralone

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